molecular formula C19H24N2OS B6076169 N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine

N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine

Cat. No. B6076169
M. Wt: 328.5 g/mol
InChI Key: IOTBBVGFPQSQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are critical components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 inhibits BTK, a key signaling molecule in B-cells that is involved in the activation of various downstream pathways. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to a reduction in tumor growth and immune-mediated inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of T-cells and macrophages. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to penetrate the blood-brain barrier, which may be important for the treatment of certain neurological diseases. However, one limitation of TAK-659 is its potential to cause immunosuppression, which may increase the risk of infections and other complications.

Future Directions

There are several future directions for the development and application of TAK-659. One direction is the investigation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, and targeted therapies. Another direction is the evaluation of TAK-659 in other B-cell malignancies and autoimmune diseases. Furthermore, the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that predict response to BTK inhibition, may improve the clinical utility of TAK-659 and other BTK inhibitors.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 3-thiopheneacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylpiperidin-3-amine to form the amide intermediate. The amide is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene in the presence of a palladium catalyst to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-20(13-16-6-3-2-4-7-16)18-8-5-10-21(14-18)19(22)12-17-9-11-23-15-17/h2-4,6-7,9,11,15,18H,5,8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTBBVGFPQSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine

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